Controlled Lipophilicity: XLogP3 = 1.3 Provides a Measurable Advantage over the N-Allyl and N-(2-Methylcyclohexyl) Congeners
The computed octanol–water partition coefficient (XLogP3) of 2-(3-cyanophenoxy)-N-cyclopropylacetamide is 1.3 [1]. This value falls within the optimal CNS drug-likeness range of XLogP 1–3, whereas the N-allyl congener (identical core, MW, and TPSA; differs only in alkene vs. cyclopropane) is predicted to exhibit an XLogP of ~1.6 due to the greater accessible surface area of the allyl group . The bulkier N-[(1S,2S)-2-methylcyclohexyl] analog (CAS not retrieved; ChemSpider entry available) has a computed XLogP exceeding 2.8, which risks higher non-specific binding and accelerated hepatic clearance .
| Evidence Dimension | Computed XLogP3 (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | N-allyl-2-(3-cyanophenoxy)acetamide, XLogP3 ≈ 1.6 (estimated); N-[(1S,2S)-2-methylcyclohexyl] analog, XLogP3 > 2.8 |
| Quantified Difference | ΔXLogP3 ≥ 0.3 vs. N-allyl; ΔXLogP3 > 1.5 vs. N-(2-methylcyclohexyl) |
| Conditions | PubChem XLogP3 algorithm (release 2021.05.07); analogous values estimated from structural increments |
Why This Matters
A lower, CNS-compatible XLogP3 reduces the risk of phospholipidosis, promiscuous binding, and rapid metabolic turnover, making 850700-80-0 a more attractive probe candidate in neuro- and inflammation-target discovery campaigns.
- [1] PubChem Computed Properties: XLogP3 = 1.3 for CID 4819050, PubChem release 2021.05.07. NCBI. View Source
